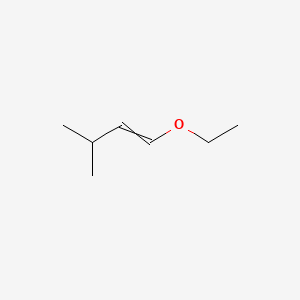

Ethyl-i-pentenylether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

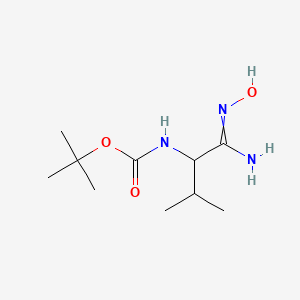

L'éther éthyl-i-penténylique est un composé organique appartenant à la classe des éthers. Les éthers se caractérisent par un atome d'oxygène lié à deux groupes alkyles ou aryles. L'éther éthyl-i-penténylique, plus précisément, possède un groupe éthyle et un groupe i-pentényle liés à l'atome d'oxygène.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La méthode la plus courante pour préparer les éthers, y compris l'éther éthyl-i-penténylique, est la synthèse d'éther de Williamson. Elle implique la réaction d'un ion alcoolate avec un halogénure d'alkyle primaire ou un tosylate dans une réaction S_N2 . L'ion alcoolate est généralement préparé en faisant réagir un alcool avec une base forte telle que l'hydrure de sodium (NaH). Pour l'éther éthyl-i-penténylique, la réaction impliquerait l'alcool éthylique et l'halogénure d'i-pentényle dans des conditions appropriées.

Méthodes de production industrielle : La production industrielle d'éthers implique souvent une déshydratation acidocatalysée d'alcools. Cette méthode est limitée aux alcools primaires en raison de la tendance des alcools secondaires et tertiaires à se déshydrater en alcènes . Pour l'éther éthyl-i-penténylique, la synthèse d'éther de Williamson reste la méthode la plus pratique pour la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : Les éthers, y compris l'éther éthyl-i-penténylique, sont généralement non réactifs envers de nombreux réactifs, ce qui en fait d'excellents solvants. Ils peuvent subir des réactions de clivage en présence d'acides forts comme l'acide bromhydrique (HBr) ou l'acide iodhydrique (HI) . Ces réactions se déroulent généralement via des mécanismes S_N2 ou S_N1, en fonction de la structure de l'éther.

Réactifs et conditions courants : Les réactifs les plus courants pour le clivage des éthers sont les acides forts tels que HBr et HI. Les conditions réactionnelles impliquent généralement le chauffage de l'éther avec l'acide pour faciliter le processus de clivage .

Principaux produits : Les principaux produits du clivage de l'éther éthyl-i-penténylique seraient l'alcool éthylique et l'halogénure d'i-pentényle, en fonction des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

En chimie, il peut être utilisé comme solvant en raison de sa stabilité et de sa faible réactivité . En biologie et en médecine, les éthers sont souvent utilisés comme anesthésiques et solvants pour les composés pharmaceutiques. Dans l'industrie, les éthers sont utilisés dans la production de divers produits chimiques et comme intermédiaires en synthèse organique .

Mécanisme d'action

Le mécanisme par lequel l'éther éthyl-i-penténylique exerce ses effets est principalement par son rôle de solvant. L'atome d'oxygène dans l'éther peut former des liaisons hydrogène avec d'autres molécules, les stabilisant et facilitant diverses réactions chimiques. Cette propriété rend les éthers précieux à la fois en laboratoire et dans les milieux industriels .

Applications De Recherche Scientifique

1-Ethoxy-3-methylbut-1-ene has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-ethoxy-3-methylbut-1-ene involves its interaction with specific molecular targets. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts electrons to form reduced products. The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles .

Comparaison Avec Des Composés Similaires

Composés similaires : Des composés similaires à l'éther éthyl-i-penténylique comprennent d'autres éthers tels que l'éther diéthylique, l'éther éthylméthylique et l'éther diméthylique d'éthylène glycol . Ces composés partagent la structure générale d'avoir un atome d'oxygène lié à deux groupes alkyles.

Unicité : Ce qui distingue l'éther éthyl-i-penténylique des autres éthers, c'est la présence du groupe i-pentényle, qui peut conférer des propriétés chimiques et une réactivité uniques. Cela en fait un composé précieux pour des applications spécifiques où ces propriétés sont souhaitées .

Propriétés

Formule moléculaire |

C7H14O |

|---|---|

Poids moléculaire |

114.19 g/mol |

Nom IUPAC |

1-ethoxy-3-methylbut-1-ene |

InChI |

InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5-7H,4H2,1-3H3 |

Clé InChI |

KLKHJTPIDMZMBB-UHFFFAOYSA-N |

SMILES canonique |

CCOC=CC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B11721715.png)

![4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11721731.png)

![2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester](/img/structure/B11721757.png)

![(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B11721779.png)